4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
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Overview
Description
4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiadiazole ring. The reaction conditions often involve the use of acidic or basic catalysts and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic medium can be employed for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4,5-dihydro-5-oxo-1,2,4-triazol-3-yl)-5-methyl-2-(methylthio)benzenesulfonamide: This compound has a similar structure but contains a triazole ring instead of a thiadiazole ring.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a pyrimidine ring and is used in the synthesis of various bioactive molecules.
Uniqueness
4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
393568-76-8 |
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Molecular Formula |
C10H7ClN4O3S2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C10H7ClN4O3S2/c1-19-10-14-13-9(20-10)12-8(16)5-2-3-6(11)7(4-5)15(17)18/h2-4H,1H3,(H,12,13,16) |
InChI Key |
ILWVOSWEPYTKEH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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